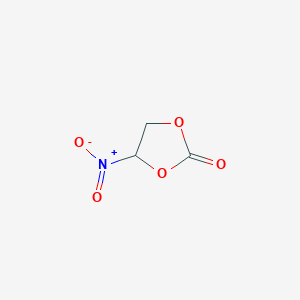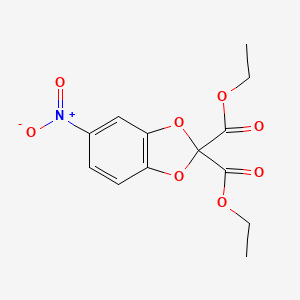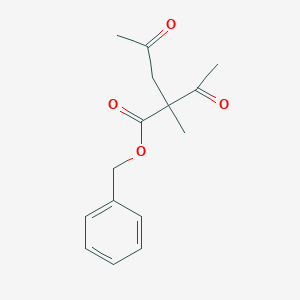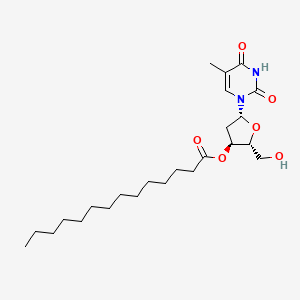
1,2-Ethanediamine, N-cyclohexyl-N'-(3,3-diphenylpropyl)-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- is a complex organic compound with a unique structure that combines elements of cyclohexyl, diphenylpropyl, and propenyl groups
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves multiple steps. The primary synthetic route includes the following steps:
Formation of the cyclohexyl group: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.
Introduction of the diphenylpropyl group: This step involves the addition of the diphenylpropyl group to the cyclohexyl ring through a series of reactions, including Friedel-Crafts alkylation.
Attachment of the propenyl group: The final step involves the addition of the propenyl group to the nitrogen atom of the ethylenediamine backbone.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-methyl-: This compound has a methyl group instead of a propenyl group, leading to different chemical and biological properties.
1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-ethyl-: The presence of an ethyl group instead of a propenyl group results in variations in reactivity and applications.
The uniqueness of 1,2-Ethanediamine, N-cyclohexyl-N’-(3,3-diphenylpropyl)-N-2-propenyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
627519-16-8 |
|---|---|
Formule moléculaire |
C26H36N2 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
N'-cyclohexyl-N-(3,3-diphenylpropyl)-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C26H36N2/c1-2-21-28(25-16-10-5-11-17-25)22-20-27-19-18-26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h2-4,6-9,12-15,25-27H,1,5,10-11,16-22H2 |
Clé InChI |
DUINCYDSPWXDEX-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)



![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)

![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)

![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
